molecular formula C20H25N3O B4497113 4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide

Cat. No.: B4497113
M. Wt: 323.4 g/mol
InChI Key: PEEXFDIDOMBKHE-UHFFFAOYSA-N
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Description

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. This compound has significant applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-(4-methylpiperazin-1-yl)methylbenzoic acid. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these enzymes, thereby affecting various cellular pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the treatment of certain types of cancer, where the inhibition of tyrosine kinases can lead to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-3-7-18(8-4-16)20(24)21-15-17-5-9-19(10-6-17)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXFDIDOMBKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.